2-Methyl-3-(naphthalen-2-yl)propan-1-ol

Description

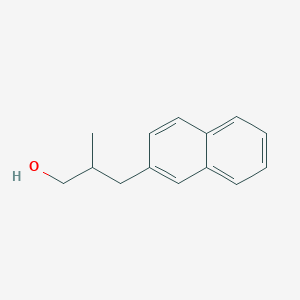

2-Methyl-3-(naphthalen-2-yl)propan-1-ol is a secondary alcohol featuring a naphthalene moiety and a branched alkyl chain. Its structure combines aromaticity with steric hindrance due to the methyl group at the second carbon.

Properties

Molecular Formula |

C14H16O |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

2-methyl-3-naphthalen-2-ylpropan-1-ol |

InChI |

InChI=1S/C14H16O/c1-11(10-15)8-12-6-7-13-4-2-3-5-14(13)9-12/h2-7,9,11,15H,8,10H2,1H3 |

InChI Key |

NNMLTYQACUGUNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2C=C1)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Reactivity Differences

- 2,2-Dimethyl-1-(naphthalen-2-yl)propan-1-ol exhibits increased steric bulk, which complicates racemization but stabilizes certain transition states in stereochemical reactions .

- Substituent Effects: The chloro group in 1-Chloro-3-naphthalen-1-yloxy-propan-2-ol enhances electrophilicity, making it prone to nucleophilic attack, unlike the hydroxyl group in the target compound . Amino-substituted analogs (e.g., 3-dimethylamino-1-phenyl-propan-1-ol) display basicity and increased polarity, influencing solubility and biological activity .

Physical and Chemical Properties

- Boiling Points and Solubility: Chlorinated derivatives (e.g., ) exhibit higher boiling points (413.1°C) due to increased molecular weight and polarity compared to non-halogenated analogs . The absence of polar groups in 2,2-dimethyl-1-(naphthalen-2-yl)propan-1-ol likely reduces water solubility, a common trait in branched alcohols .

Stereochemical Considerations :

- Kinetic resolution studies () emphasize the importance of chiral catalysts in determining enantiomeric purity, particularly for pharmaceutical applications .

Preparation Methods

Reaction Mechanism

The synthesis begins with the preparation of a naphthalene-derived Grignard reagent, typically 2-naphthylmagnesium bromide , which reacts with a methyl-substituted ketone. For example, the reaction of 2-naphthylmagnesium bromide with 3-methylpropanal proceeds via nucleophilic addition to the carbonyl group, followed by acidic hydrolysis to yield the target alcohol. The mechanism involves:

-

Formation of the Grignard reagent :

-

Nucleophilic attack on the carbonyl :

-

Hydrolysis to the alcohol :

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

-

Temperature : Reactions are conducted at −10°C to 0°C to minimize side reactions.

-

Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF) ensures reagent stability.

-

Atmosphere : Inert conditions (N₂ or Ar) prevent oxidation of the Grignard reagent.

Industrial-scale protocols report yields of 75–85% with purity exceeding 95% after distillation.

Challenges and Solutions

-

Moisture sensitivity : Rigorous drying of glassware and solvents is critical.

-

Byproduct formation : Excess ketone or aldehyde can lead to dimerization, necessitating stoichiometric precision.

Catalytic Hydrogenation Method

An alternative route involves the hydrogenation of 2-Methyl-3-(naphthalen-2-yl)propan-1-one or analogous unsaturated precursors.

Substrate Preparation

The unsaturated precursor is synthesized via Friedel-Crafts acylation of naphthalene with 3-methylpropanoyl chloride , followed by isolation of the ketone intermediate.

Hydrogenation Conditions

-

Catalyst : Pd/C (5–10 wt%) or Raney nickel.

-

Pressure : 30–50 bar H₂ at 60–80°C.

-

Solvent : Ethanol or methanol.

The reaction proceeds via:

Yields range from 65–75% , with higher purity (>98%) achievable through recrystallization.

Post-Hydrogenation Processing

-

Filtration to remove the catalyst.

-

Distillation under reduced pressure to isolate the alcohol.

Comparative Analysis of Synthesis Methods

| Parameter | Grignard Method | Catalytic Hydrogenation |

|---|---|---|

| Yield | 75–85% | 65–75% |

| Purity | 95% (post-distillation) | 98% (post-recrystallization) |

| Scalability | High | Moderate |

| Cost | Moderate (Mg, solvents) | High (H₂, catalysts) |

| Safety | Moisture-sensitive | High-pressure hazards |

Key Findings :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-3-(naphthalen-2-yl)propan-1-ol, and what reagents/conditions are critical for optimizing yield?

- Methodology : The synthesis typically involves:

-

Step 1 : Alkylation of naphthalen-2-ylmagnesium bromide with a propanol precursor (e.g., 3-chloropropanol) under anhydrous conditions.

-

Step 2 : Methylation at the 2-position using methyl iodide and a strong base (e.g., LDA) in THF at −78°C.

-

Key Reagents : Naphthalen-2-yl Grignard reagent, methyl iodide, lithium diisopropylamide (LDA).

-

Critical Conditions : Strict temperature control (−78°C) during methylation to avoid side reactions.

-

Yield Optimization : Use of protecting groups (e.g., TBS for the alcohol) to prevent undesired oxidation .

- Data Table :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| 1 | Naphthalen-2-yl-MgBr, THF, 0°C | 60–75% |

| 2 | LDA, MeI, −78°C | 40–55% |

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

- Methodology :

- NMR :

- ¹H NMR : Look for a triplet at δ 3.5–3.7 ppm (CH₂OH), a singlet at δ 2.1–2.3 ppm (CH₃), and aromatic protons (naphthalene) at δ 7.2–8.0 ppm.

- ¹³C NMR : Signals at δ 65–70 ppm (CH₂OH), δ 25–30 ppm (CH₃), and δ 120–135 ppm (aromatic carbons).

- MS : Molecular ion peak at m/z 230 (M⁺) with fragmentation patterns indicating loss of –OH (Δ m/z 17) and methyl groups.

- IR : Broad O–H stretch at 3200–3400 cm⁻¹ and C–O stretch at 1050–1100 cm⁻¹ .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how do they influence experimental design?

- Properties :

- logP : ~3.2 (predicted), indicating high hydrophobicity.

- Solubility : Poor in water (<1 mg/mL), soluble in DMSO or ethanol.

- Experimental Implications :

- Use DMSO for stock solutions in biological assays.

- Column chromatography (silica gel, hexane/EtOAc gradient) for purification .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

- Methodology :

- Cell Viability Assays : Use HepG2 (liver) and HEK293 (kidney) cell lines with MTT/WST-1 assays.

- Exposure Routes : Test oral (simulated gastric fluid) and dermal (artificial skin models) absorption.

- Reference Data : Methylnaphthalene derivatives show hepatic toxicity at IC₅₀ ~50 μM in HepG2 .

Advanced Research Questions

Q. How can reaction pathways be optimized to mitigate competing side reactions (e.g., oxidation) during synthesis?

- Strategies :

- Protecting Groups : TBS-protect the alcohol before methylation to prevent oxidation to ketones.

- Catalytic Systems : Use Pd/C under H₂ for selective reduction of intermediates.

- Kinetic Control : Short reaction times (<2 hrs) for methylation to limit over-alkylation.

Q. What computational methods (e.g., DFT, MD) can predict the compound’s interaction with biological targets like enzymes or receptors?

- Methodology :

- Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 (CYP3A4) or neurotransmitter receptors.

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps).

- MD Simulations : Simulate lipid bilayer penetration to predict blood-brain barrier crossing .

Q. How does the naphthalene moiety influence the compound’s crystallographic packing, and what challenges arise in X-ray structure determination?

- Challenges :

- Crystal Growth : Slow evaporation from ethanol/dichloromethane (1:1) yields suitable crystals.

- Data Collection : High-resolution (<1.0 Å) data required to resolve aromatic stacking.

Q. What mechanistic insights explain the compound’s activity in enzyme inhibition assays (e.g., FLT3 or CYP450)?

- Case Study :

-

FLT3 Inhibition : Competitive binding to the ATP pocket (Ki ~150 nM) via π-π stacking with naphthalene and hydrogen bonding with –OH.

-

CYP450 Metabolism : Demethylation at the 2-position generates reactive intermediates detected via LC-MS/MS .

- Data Table :

| Target | Assay Type | IC₅₀/Ki | Mechanism |

|---|---|---|---|

| FLT3 | Kinase-Glo | 150 nM | ATP-competitive |

| CYP3A4 | Luminescent | 8 μM | Mechanism-based inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.